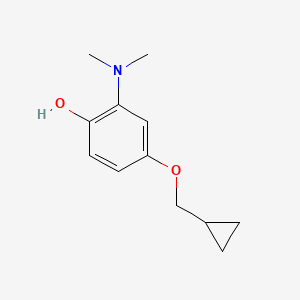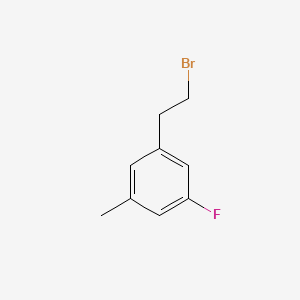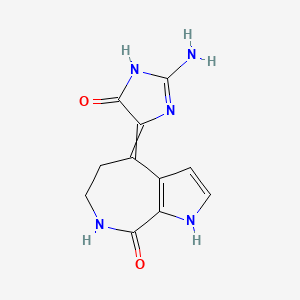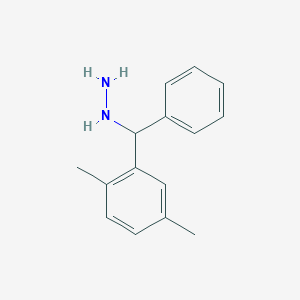
((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine: is an organic compound with the chemical formula C15H18N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine typically involves the reaction of 2,5-dimethylbenzyl chloride with phenylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
科学的研究の応用
Chemistry: In chemistry, ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine is used as a reagent in organic synthesis. It can be employed in the preparation of various nitrogen-containing compounds and as a building block for more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and result in specific biological effects.
類似化合物との比較
Benzylhydrazine: Similar structure but lacks the methyl groups on the benzene ring.
Phenylhydrazine: Lacks the benzyl group and methyl substitutions.
2,5-Dimethylphenylhydrazine: Similar but without the phenyl group attached to the hydrazine.
Uniqueness: ((2,5-Dimethylphenyl)(phenyl)methyl)hydrazine is unique due to the presence of both phenyl and 2,5-dimethylphenyl groups attached to the hydrazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1016528-76-9 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
[(2,5-dimethylphenyl)-phenylmethyl]hydrazine |
InChI |
InChI=1S/C15H18N2/c1-11-8-9-12(2)14(10-11)15(17-16)13-6-4-3-5-7-13/h3-10,15,17H,16H2,1-2H3 |
InChIキー |
HOUMPVPREWRNPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)

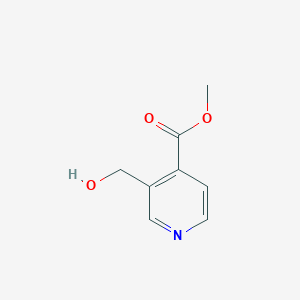
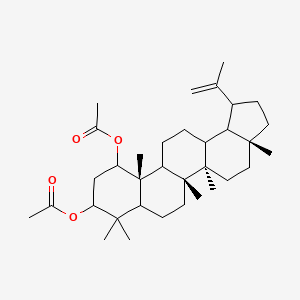
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)


